molecular formula C10H17NO2 B124121 N-1-Boc-Amino-3-cyclopentene CAS No. 193751-54-1

N-1-Boc-Amino-3-cyclopentene

Cat. No. B124121
M. Wt: 183.25 g/mol
InChI Key: QPKZZWRUFCUFEI-UHFFFAOYSA-N
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Patent
US05998398

Procedure details

To a solution of 3-cyclopentene-1-carboxylic acid (J.-P. Depres and A. E. Greene, J. Org. Chem. 1984, 49:928-931; 29.71 g, 0.261 mole), triethylamine (36.4 mL) in t-butanol (1 L) was added diphenylphosphoryl azide, Aldrich, 97%, 74.0 g, 0.261 mmole). The solution was maintained at 60--C. for 4 hours. Cuprous chloride (1.3 g) was added and stirring continued at ambient temperature for 18 hours. Volatiles were evaporated and the residue was dissolved in methylene chloride (1250 mL) and washed with 10 % aqueous sodium carbonate (2×250 mL) and dried (magnesium sulfate). Volatiles were evaporated and the residue was chromatographed on a silica gel column. Title compound was eluted with chloroform as white crystals, from hexanes (22.63 g, 47%), m.p. 68-70° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
[Compound]
Name
Cuprous chloride
Quantity
1.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1(C(O)=O)[CH2:5][CH:4]=[CH:3][CH2:2]1.C([N:11]([CH2:14]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])C=CC=CC=1.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[CH:1]1([NH:11][C:14](=[O:23])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])[CH2:2][CH:3]=[CH:4][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC=CC1)C(=O)O
Step Two
Name
Quantity
36.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Cuprous chloride
Quantity
1.3 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was maintained at 60
WAIT
Type
WAIT
Details
continued at ambient temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride (1250 mL)
WASH
Type
WASH
Details
washed with 10 % aqueous sodium carbonate (2×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
Title compound was eluted with chloroform as white crystals, from hexanes (22.63 g, 47%), m.p. 68-70° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(CC=CC1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.